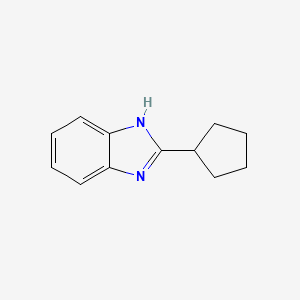

2-Cyclopentyl-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

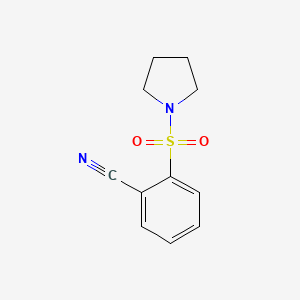

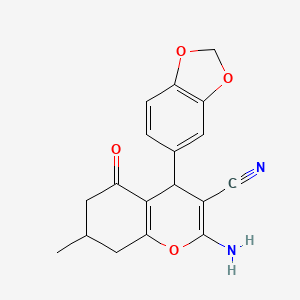

2-Cyclopentyl-1H-benzimidazole is a chemical compound with the molecular formula C12H14N2 . It has a molecular weight of 186.26 . The IUPAC name for this compound is 2-cyclopentyl-1H-benzimidazole .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-Cyclopentyl-1H-benzimidazole, can be achieved by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .

Molecular Structure Analysis

The InChI code for 2-Cyclopentyl-1H-benzimidazole is 1S/C12H14N2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h3-4,7-9H,1-2,5-6H2,(H,13,14) .

Chemical Reactions Analysis

Benzimidazoles, including 2-Cyclopentyl-1H-benzimidazole, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, analgesic, and cardiovascular activities . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

Physical And Chemical Properties Analysis

2-Cyclopentyl-1H-benzimidazole is stored at a temperature of 28°C .

Scientific Research Applications

Antimicrobial Activity

2-Cyclopentyl-1H-benzimidazole: has been studied for its potential as an antimicrobial agent. Research indicates that certain benzimidazole derivatives exhibit good antimicrobial potential against selected Gram-negative and Gram-positive bacterial and fungal species . This is particularly relevant in the context of rising antibiotic resistance, making the exploration of new compounds like 2-Cyclopentyl-1H-benzimidazole crucial.

Anticancer Properties

Benzimidazole derivatives, including 2-Cyclopentyl-1H-benzimidazole , have shown promise in anticancer research. They have been found to elicit antiproliferative activity against cancer cell lines such as MCF7 breast cancer cells, with some compounds exhibiting IC50 values more potent than 5-fluorouracil . This suggests potential applications in developing chemotherapeutic agents with reduced toxic effects.

Anthelmintic Uses

The benzimidazole moiety is known for its anthelmintic activity. Compounds like 2-Cyclopentyl-1H-benzimidazole could potentially be used to develop new treatments against parasitic worms, contributing to the fight against parasitic diseases .

Antiviral Applications

Benzimidazole derivatives have also been documented for their antiviral activities. While specific studies on 2-Cyclopentyl-1H-benzimidazole may be limited, the broader class of benzimidazoles offers a promising avenue for the development of antiviral drugs .

Antihypertensive Effects

Some benzimidazole compounds have been employed for their antihypertensive effects. The exploration of 2-Cyclopentyl-1H-benzimidazole in this field could lead to new medications for managing high blood pressure .

Drug Development

Many benzimidazole derivatives are already in the market as drugs. The properties of 2-Cyclopentyl-1H-benzimidazole make it a candidate for drug development, potentially leading to new therapeutic options for various conditions .

Chemical Synthesis

2-Cyclopentyl-1H-benzimidazole: can be used in chemical synthesis as a building block for creating a variety of compounds. Its structure allows for various substitutions, making it versatile for synthetic chemistry applications .

Research Tool

In scientific research, 2-Cyclopentyl-1H-benzimidazole can serve as a research tool for studying biochemical pathways and mechanisms. Its interactions with biological molecules can provide insights into the functioning of cells and organisms .

Mechanism of Action

While the specific mechanism of action for 2-Cyclopentyl-1H-benzimidazole is not mentioned in the search results, benzimidazole derivatives have been intensively studied for their use as a new generation of anticancer agents . The presence of electron-donating groups (OH, OMe, –NMe2, –O–CH2–C6H5) can cause a significant increase in anticancer activity, while the presence of electron-withdrawing groups (–NO2, –CF3) on the phenyl group at the 2-position of the benzimidazole ring can decrease the ability of inhibition of synthesized benzimidazoles .

Safety and Hazards

properties

IUPAC Name |

2-cyclopentyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h3-4,7-9H,1-2,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHVGOLTABHOBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopentyl-1H-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(cyclohexylcarbonyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2585676.png)

![3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B2585677.png)

![N-(4-butylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2585680.png)

![3-ethyl-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2585686.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![3-[1-(2-Chloroacetyl)pyrrolidin-3-yl]quinazolin-4-one](/img/structure/B2585695.png)